molecular formula C16H17N5O2 B5368842 5-Methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

5-Methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B5368842
M. Wt: 311.34 g/mol
InChI Key: XUECTMSYACJXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-323402 is a chemical compound with the molecular formula C₁₆H₁₇N₅O₂. It is known for its role as a translation inhibitor and is primarily used in scientific research. The compound has a molecular weight of 311.34 g/mol and is stored at -80°C to maintain its stability .

Preparation Methods

The synthetic routes and reaction conditions for WAY-323402 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Chemical Reactions Analysis

WAY-323402 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-323402 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role as a translation inhibitor makes it valuable for studying protein synthesis and gene expression. Researchers use WAY-323402 to investigate the mechanisms of translation and to develop potential therapeutic applications for diseases related to protein synthesis .

Mechanism of Action

The mechanism of action of WAY-323402 involves its role as a translation inhibitor. It targets specific molecular pathways involved in protein synthesis, thereby inhibiting the translation process. This inhibition can affect various cellular functions and is useful for studying the regulation of gene expression and protein production .

Comparison with Similar Compounds

WAY-323402 can be compared with other translation inhibitors, such as cycloheximide and puromycin. While all these compounds inhibit protein synthesis, WAY-323402 is unique in its specific molecular structure and the pathways it targets. This uniqueness makes it a valuable tool for researchers studying different aspects of translation and protein synthesis .

Similar Compounds

  • Cycloheximide
  • Puromycin
  • Anisomycin

Properties

IUPAC Name

4-hydroxy-5-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-7-5-11-10(4)17-15(18-12(11)6-8(7)2)21-16-19-13(22)9(3)14(23)20-16/h5-6H,1-4H3,(H3,17,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUECTMSYACJXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.